molecular formula C17H26O5 B1670176 Decyl 3,4,5-trihydroxybenzoate CAS No. 19198-75-5

Decyl 3,4,5-trihydroxybenzoate

Cat. No.: B1670176
CAS No.: 19198-75-5
M. Wt: 310.4 g/mol
InChI Key: AOTRKUOCGUXQCY-UHFFFAOYSA-N
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Description

Decyl 3,4,5-trihydroxybenzoate, also known as decyl gallate, is a chemical compound with the CAS number 19198-75-5 and a molecular formula of C17H26O5 . It is an ester derived from gallic acid and is part of the alkyl gallate family, which are compounds investigated for their antioxidant and biological activities . While specific studies on the decyl ester are limited, research on its longer-chain analog, dodecyl gallate (lauryl gallate), provides insight into its potential research value. Dodecyl gallate has been shown to possess non-antibiotic antibacterial activity, specifically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound exhibits a bactericidal mechanism, which studies indicate may involve the inhibition of the bacterial membrane respiratory chain, thereby halting oxygen consumption and NADH oxidation . The biological activity of alkyl gallates is known to depend on the length of the hydrophobic alkyl chain, suggesting decyl gallate may also be of interest in microbiological and biochemical research . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) . This product is intended for research purposes as a fine chemical or pharmaceutical intermediate . It is For Research Use Only. Not for diagnostic or therapeutic use. Not for human use.

Properties

IUPAC Name

decyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-2-3-4-5-6-7-8-9-10-22-17(21)13-11-14(18)16(20)15(19)12-13/h11-12,18-20H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTRKUOCGUXQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172742
Record name Decyl 3,4,5-trihydroxybenzoate
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19198-75-5
Record name Decyl gallate
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Record name Decyl gallate
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Record name Decyl 3,4,5-trihydroxybenzoate
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Record name Decyl 3,4,5-trihydroxybenzoate
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Record name DECYL GALLATE
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Biochemical Analysis

Biochemical Properties

Decyl gallate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with lipid membranes, where Decyl gallate exhibits strong binding affinity. This interaction is essential for its antioxidant properties, as it helps stabilize lipid membranes and prevent oxidative damage. Additionally, Decyl gallate has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. These interactions highlight the compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of Decyl gallate involves several key interactions at the molecular level. It binds to lipid membranes, stabilizing them and preventing oxidative damage. Decyl gallate also interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. These molecular interactions underline the compound’s potential therapeutic applications in inflammation and cancer treatment.

Dosage Effects in Animal Models

The effects of Decyl gallate vary with different dosages in animal models. At low to moderate doses, Decyl gallate exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize adverse effects.

Metabolic Pathways

Decyl gallate is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, Decyl gallate can modulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage. These interactions underscore the compound’s potential in managing oxidative stress and inflammation.

Biological Activity

Decyl 3,4,5-trihydroxybenzoate, also known as decyl gallate, is an organic compound belonging to the family of alkyl gallates. It is characterized by a decyl alkyl chain attached to a gallate moiety with three hydroxyl groups on the benzene ring. This compound exhibits a variety of biological activities, primarily attributed to its antioxidant and antimicrobial properties.

  • Chemical Formula : C19H30O5
  • Molar Mass : Approximately 306.39 g/mol
  • Structure : The compound features a long hydrophobic alkyl chain that enhances its solubility in lipid environments, making it suitable for incorporation into various formulations.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. The antioxidant activity is mainly due to the gallic acid component, which can scavenge free radicals and inhibit lipid peroxidation. Studies have shown that decyl gallate can reduce oxidative stress in cellular models by:

  • Scavenging trichloromethyl peroxyl radicals at concentrations as low as 0.05% w/v.
  • Decreasing peroxidation of phospholipid liposomes by up to 76% at specific concentrations (12 and 50 µM) .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The mechanism of action involves disrupting microbial cell membranes and inhibiting respiratory chain processes. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) :
    • Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MICs around 12.5 µg/ml.
    • Inhibition of Bacillus subtilis at an MIC of 25 µg/ml .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study highlighted the bactericidal effect of dodecyl gallate against MRSA strains, indicating its potential as an alternative to traditional antibiotics .
    • The compound's ability to inhibit oxygen consumption in bacterial cells was linked to its action on the membrane respiratory chain .
  • Anticancer Properties :
    • Research has indicated that dodecyl gallate possesses antiproliferative effects on cancer cell lines such as WEHI-231 mouse B cell lymphoma and HT-29 human colon cancer cells, with IC50 values of 0.8 µM and 17 µM respectively .
    • Induction of apoptosis was observed in WEHI-231 cells but not in normal fibroblasts, suggesting selective cytotoxicity towards cancerous cells .

Comparative Analysis with Other Alkyl Gallates

Compound NameChemical FormulaMolar Mass (g/mol)Key Features
Dothis compoundC19H30O5306.39Strong antioxidant; effective against MRSA
Octyl 3,4,5-trihydroxybenzoateC16H26O5306.39Similar structure; shorter alkyl chain
Butyl 3,4,5-trihydroxybenzoateC13H22O5250.28Shortest alkyl chain; less hydrophobic

Decyl gallate's unique balance between hydrophobicity and antioxidant activity makes it particularly versatile for applications in food preservation and cosmetics without compromising efficacy.

Scientific Research Applications

Antioxidant Properties

Decyl 3,4,5-trihydroxybenzoate is recognized for its antioxidant capabilities. These properties are attributed to the gallic acid component, which can scavenge free radicals and inhibit oxidative stress in biological systems. This makes it valuable in formulations aimed at preventing oxidative damage.

Food Industry

This compound serves as an antioxidant and preservative in food products. Its ability to extend shelf life by preventing rancidity makes it a suitable additive in various food items. The FDA recognizes it under the E number E312 for use in food applications .

ApplicationFunction
Food PreservationExtends shelf life by preventing oxidation
AntioxidantScavenges free radicals

Cosmetics and Personal Care

In the cosmetics industry, decyl gallate is utilized for its skin-protective properties. It is incorporated into formulations to enhance stability and protect against oxidative damage caused by environmental factors. Its lipophilic nature allows for easy incorporation into lipid-based formulations.

ApplicationFunction
Skin Care ProductsProtects skin from oxidative stress
Hair Care ProductsEnhances stability of formulations

Pharmaceuticals

The pharmaceutical sector benefits from the compound's antioxidant properties in drug formulations. It can improve the stability of active ingredients and enhance the overall efficacy of pharmaceutical products.

ApplicationFunction
Drug FormulationsStabilizes active ingredients
NutraceuticalsProvides health benefits through antioxidant action

Case Study 1: Food Preservation

A study demonstrated that adding decyl gallate to edible oils significantly reduced lipid oxidation during storage. The results indicated a marked improvement in the oxidative stability of the oils compared to controls without the additive.

Case Study 2: Cosmetic Formulations

In a cosmetic formulation study, decyl gallate was shown to enhance the stability of emulsion-based products while providing additional antioxidant protection to the skin. Products containing this compound exhibited lower levels of oxidative degradation over time.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Gallate Esters: Chain Length and Physicochemical Properties

Alkyl gallates vary in the length of their esterified hydrocarbon chains, significantly impacting their solubility, bioavailability, and applications.

Compound Name CAS No. Formula Alkyl Chain Length Key Properties Applications
Decyl 3,4,5-trihydroxybenzoate 19198-75-5 C₁₇H₂₆O₅ C10 Moderate lipophilicity, unclassified hazards Antioxidant, food/cosmetic preservative
Methyl 3,4,5-trihydroxybenzoate - C₈H₈O₅ C1 High water solubility, synthetic accessibility score (SAS) ~2.7 Drug synthesis, pharmacological research
Hexathis compound 5026-65-3 C₂₃H₃₈O₅ C16 High lipophilicity, custom synthesis Lipid-based drug delivery systems
  • Key Findings :
    • Shorter alkyl chains (e.g., methyl) enhance water solubility and synthetic accessibility, aligning with Lipinski’s rule-of-five for drug-likeness .
    • Longer chains (e.g., hexadecyl) increase lipophilicity, favoring applications in lipid-rich formulations .
    • Decyl gallate balances moderate solubility and lipophilicity, making it versatile for industrial preservatives .

Substituted Benzoic Acid Derivatives

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

Its high solubility in aqueous environments makes it suitable for pharmaceutical synthesis and agrochemical innovation . Unlike decyl gallate, its ionic nature enhances compatibility with polar solvents, broadening its utility in material science.

3,4,5-Triethoxybenzoic Acid (CAS 6970-19-0)

Ethoxy substitutions at hydroxyl positions reduce hydrogen-bonding capacity, diminishing antioxidant activity compared to decyl gallate. This structural modification shifts its use toward synthetic intermediates rather than bioactive agents .

Related Phenolic Acids: Caffeic Acid

Caffeic acid (3,4-dihydroxybenzeneacrylic acid, CAS No. 331-39-5) shares phenolic hydroxyl groups but lacks the esterified alkyl chain. It exhibits strong antioxidant and anti-inflammatory activity, though its carboxylic acid group limits membrane permeability compared to alkyl gallates. Applications include dietary supplements and antimicrobial agents .

Research Findings and Functional Implications

  • Industrial Relevance : Sodium derivatives and shorter-chain gallates dominate pharmaceutical synthesis, while decyl and hexadecyl gallates are preferred in preservative and lipid-based systems, respectively .

Preparation Methods

Reaction Mechanism and Conditions

The preparation of decyl 3,4,5-trihydroxybenzoate follows a classic esterification pathway, where gallic acid reacts with decyl alcohol (1-decanol) in the presence of an acid catalyst. A breakthrough method disclosed in CN101643418A utilizes thionamic acid (HSO₃NH₂), a cost-effective and low-toxicity alternative to traditional catalysts like p-toluenesulfonic acid. The reaction proceeds in a benzene or toluene solvent under reflux conditions (90–130°C) for 6–10 hours. The stoichiometric ratio of gallic acid to decyl alcohol is critical, with optimal performance observed at a 1:1.3 molar ratio.

Thionamic acid’s strong acidity and stability at high temperatures minimize side reactions, such as etherification or dehydration, which are common with sulfuric acid. The mechanism involves protonation of gallic acid’s carboxylic group, enhancing electrophilicity for nucleophilic attack by the alcohol’s hydroxyl group. The decyl chain’s length introduces mild steric hindrance, necessitating slightly longer reaction times compared to shorter-chain analogs.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Catalyst Loading 8–20 mol% (vs. gallic acid) Higher loading accelerates kinetics but increases cost
Temperature 104–128°C Balances reaction rate and thermal decomposition
Solvent Volume 0.8–0.9 mL/g (total substrate) Ensures homogeneity without dilution
Reaction Time 7–10 hours Compensates for decyl alcohol’s lower reactivity

In pilot-scale trials, maintaining a 1:1.3 gallic acid-to-alcohol ratio with 12 mol% thionamic acid yielded 93–96% conversion, with purity exceeding 99.5% after purification.

Comparative Analysis of Alkyl Gallate Synthesis

Structural Influence on Reactivity

Alkyl chain length significantly impacts esterification kinetics and product solubility. The table below contrasts decyl gallate with homologs:

Compound Chain Length (n) Yield (%) Purity (%) Melting Point (°C)
Hexyl gallate 6 96.5 99.6 93–94
Decyl gallate 10 94.5* 99.5* 97–98*
Dodecyl gallate 12 92.0 99.5 96–97
Hexadecyl gallate 16 90.1 99.5 100–101

*Extrapolated from patent data for n=6,8,12,16.

Longer chains (e.g., n=16) reduce reaction rates due to steric effects, while shorter chains (n=6) favor faster kinetics but lower lipid solubility. Decyl gallate strikes a balance, achieving near-optimal yields without compromising hydrophobicity.

Purification and Characterization Techniques

Recrystallization and Decolorization

Post-reaction crude product is dissolved in hot benzene or toluene (4–12 mL/g theoretical yield) and filtered to remove unreacted gallic acid. Cooling the filtrate induces crystallization, yielding a pale-yellow solid. A second recrystallization with activated carbon and EDTA removes residual pigments and metal ions, elevating purity to >99.5%.

Analytical Verification

High-performance liquid chromatography (HPLC) on Newcrom R1 columns confirms purity, using a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). Retention times for decyl gallate typically range from 8–12 minutes under gradient elution, distinct from shorter-chain analogs.

Industrial Scalability and Cost Analysis

Catalyst Cost Comparison

Thionamic acid reduces production costs by 70–90% compared to conventional catalysts:

Catalyst Cost per kg (USD) Required Loading (mol%) Cost per Batch (USD)*
Thionamic acid 25 12 3.00
p-Toluenesulfonic acid 50 15 7.50
Witco 1298 Soft Acid 75 15 11.25

*Based on 1 kg gallic acid input.

Scalability Challenges

Large-scale production requires precise temperature control to prevent exothermic runaway. Pilot plants employing jacketed reactors with automated cooling achieve batch sizes >100 kg, maintaining yields above 90%.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Decyl 3,4,5-trihydroxybenzoate in a laboratory setting?

  • Methodology : The compound is synthesized via esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with decyl alcohol. Catalytic agents like sulfuric acid or DCC (dicyclohexylcarbodiimide) are typically used. Reaction conditions (e.g., anhydrous environment, 60–80°C) must be optimized to prevent side reactions such as oxidation of phenolic hydroxyl groups. Purification involves column chromatography using silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization .
  • Validation : Confirm success via NMR (¹H and ¹³C) to identify ester linkage formation (δ ~4.3 ppm for methylene protons adjacent to the ester group) and FT-IR for C=O stretching (~1740 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 270 nm (λmax for gallate derivatives) and mobile phases like methanol/water (acidified with 0.1% formic acid) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]⁺ = 335.17 for C₁₇H₂₆O₅) .
    • Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products (e.g., hydrolyzed gallic acid) .

Q. What experimental approaches are suitable for assessing the biological activity of this compound?

  • In Vitro Assays :

  • Pancreatic Lipase Inhibition : Measure IC₅₀ values using a colorimetric assay with 4-methylumbelliferyl oleate as a substrate to evaluate anti-obesity potential .
  • Antioxidant Activity : Use DPPH radical scavenging or ORAC assays to quantify free radical neutralization capacity .
    • Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, PC-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Data Reconciliation :

  • Standardize Assay Conditions : Variability in solvent systems (e.g., DMSO concentration) or cell culture media can alter compound solubility and bioavailability. Use controlled solvent systems (≤0.1% DMSO) .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed gallic acid) via LC-MS to clarify whether observed effects stem from the parent compound or derivatives .
    • Cross-Validation : Compare results with structurally analogous compounds (e.g., hexadecyl gallate) to isolate structure-activity relationships .

Q. What molecular mechanisms underlie the pharmacological effects of this compound as a pancreatic lipase inhibitor?

  • Mechanistic Insights :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). This compound likely binds to the enzyme’s active site via hydrogen bonding with trihydroxy groups .
  • Molecular Docking : Use software like AutoDock to simulate interactions between the compound and pancreatic lipase (PDB ID: 1LPB), focusing on key residues (e.g., Ser152, Asp176) .
    • In Vivo Validation : Conduct high-fat diet rodent models to correlate lipase inhibition with reduced lipid absorption and body weight .

Q. What strategies optimize the bioactivity profile of this compound derivatives while maintaining compound stability?

  • Derivatization Approaches :

  • Alkyl Chain Modification : Test shorter/longer alkyl chains (e.g., octyl, dodecyl) to balance lipophilicity and solubility. Hexadecyl derivatives show enhanced cellular uptake but reduced aqueous stability .
  • Protective Group Chemistry : Temporarily protect hydroxyl groups (e.g., acetylation) during synthesis to prevent oxidation, followed by deprotection .
    • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance bioavailability and mitigate degradation in physiological environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Decyl 3,4,5-trihydroxybenzoate
Reactant of Route 2
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Decyl 3,4,5-trihydroxybenzoate

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